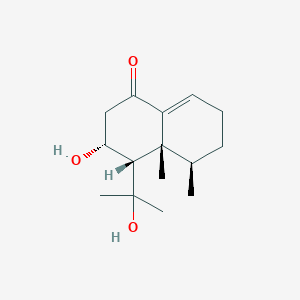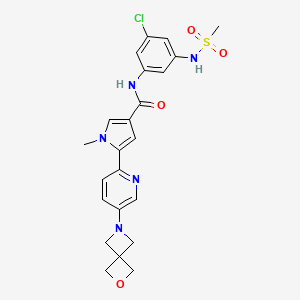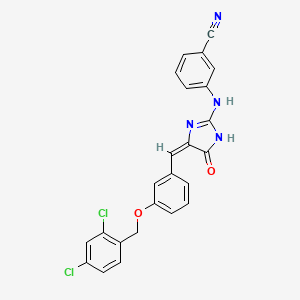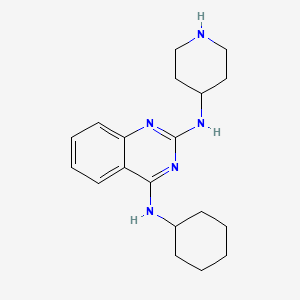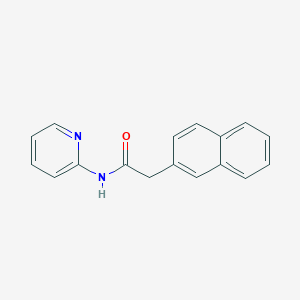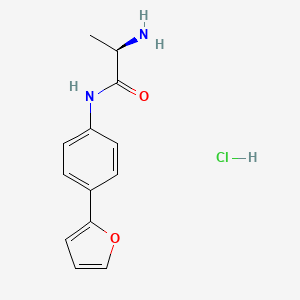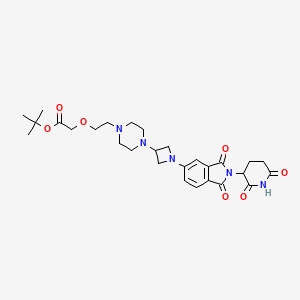
E3 Ligase Ligand-linker Conjugate 60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 60 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins by the ubiquitin-proteasome system. The E3 ubiquitin ligase plays a crucial role in the ubiquitination process, which is essential for maintaining cellular homeostasis by degrading misfolded, damaged, or unneeded proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 60 involves the conjugation of a ligand that binds to the E3 ligase with a linker that connects to a ligand targeting the protein of interest. The synthetic routes typically involve multiple steps, including the functionalization of the ligand and the linker, followed by their conjugation under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 60 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 60 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein degradation mechanisms and the development of new chemical probes.
Biology: Facilitates the investigation of cellular processes by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 60 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 60 is unique compared to other similar compounds due to its specific ligand and linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. Similar compounds include:
Cereblon (CRBN) ligands: Used in other PROTACs for targeted protein degradation.
Von Hippel-Lindau (VHL) ligands: Another class of ligands used in PROTACs.
MDM2 ligands: Target the MDM2 E3 ligase for protein degradation
This compound stands out due to its optimized linker and ligand combination, which enhances its binding affinity and degradation efficiency .
Propriétés
Formule moléculaire |
C28H37N5O7 |
|---|---|
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C28H37N5O7/c1-28(2,3)40-24(35)17-39-13-12-30-8-10-31(11-9-30)19-15-32(16-19)18-4-5-20-21(14-18)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,19,22H,6-13,15-17H2,1-3H3,(H,29,34,36) |
Clé InChI |
XUYDEJLQDWIYOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)


